N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities, including anticancer, antioxidant, and antiparasitic properties . The structure of this compound includes a benzo[d][1,3]dioxole ring, which is a common pharmacophore in many biologically active molecules .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiarrhythmic activity , suggesting potential targets could be ion channels or receptors involved in cardiac function.
Mode of Action
It’s known that the compound was synthesized via the reaction of 1-(3,4-dimethoxy)phenylcycloalkanemethane- and 4-(3,4-dimethoxyphenyl)tetrahydropyran-4-methanamines with benzo[d][1,3]dioxol-5-carbonyl chloride
Biochemical Pathways
Similar benzodioxole compounds have been evaluated for their cytotoxic activity against various cancer cell lines . This suggests that the compound may interact with pathways involved in cell proliferation and survival.
Result of Action
Similar benzodioxole compounds have shown anticancer activity, with some inducing cell cycle arrest
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide are largely unexplored. Benzodioxole derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
Related benzodioxole derivatives have shown potential anticancer activity, indicating that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the acylation of amines with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3,4,5-trimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide .
- N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide .
Uniqueness
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity compared to other benzodioxole derivatives . Its ability to inhibit multiple molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-22-14-5-3-11(7-16(14)23-2)13(20)9-19-18(21)12-4-6-15-17(8-12)25-10-24-15/h3-8,13,20H,9-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIDYFNDPWBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.